(10E)-10-{[2,6-Di(propan-2-yl)phenyl]imino}phenanthren-9(10H)-one
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Overview
Description
(10E)-10-{[2,6-Di(propan-2-yl)phenyl]imino}phenanthren-9(10H)-one is a complex organic compound characterized by its unique structure, which includes a phenanthrene backbone and an imino group attached to a di(propan-2-yl)phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10E)-10-{[2,6-Di(propan-2-yl)phenyl]imino}phenanthren-9(10H)-one typically involves the condensation of 2,6-di(propan-2-yl)aniline with phenanthrene-9,10-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the imino linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(10E)-10-{[2,6-Di(propan-2-yl)phenyl]imino}phenanthren-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenanthrene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction could produce amine-substituted phenanthrene compounds.
Scientific Research Applications
(10E)-10-{[2,6-Di(propan-2-yl)phenyl]imino}phenanthren-9(10H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique chemical properties may find applications in materials science, such as the development of novel polymers or catalysts.
Mechanism of Action
The mechanism by which (10E)-10-{[2,6-Di(propan-2-yl)phenyl]imino}phenanthren-9(10H)-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound shares some structural similarities but differs in its functional groups and applications.
Cetylpyridinium chloride and domiphen bromide: These compounds have similar structural features and are used in different contexts, such as antimicrobial agents.
Uniqueness
(10E)-10-{[2,6-Di(propan-2-yl)phenyl]imino}phenanthren-9(10H)-one is unique due to its specific combination of a phenanthrene backbone and an imino group attached to a di(propan-2-yl)phenyl ring. This structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
918540-82-6 |
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Molecular Formula |
C26H25NO |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
10-[2,6-di(propan-2-yl)phenyl]iminophenanthren-9-one |
InChI |
InChI=1S/C26H25NO/c1-16(2)18-14-9-15-19(17(3)4)24(18)27-25-22-12-7-5-10-20(22)21-11-6-8-13-23(21)26(25)28/h5-17H,1-4H3 |
InChI Key |
HBTRANZXTNAACG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C2C3=CC=CC=C3C4=CC=CC=C4C2=O |
Origin of Product |
United States |
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